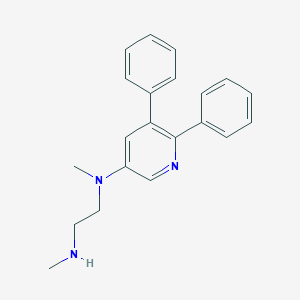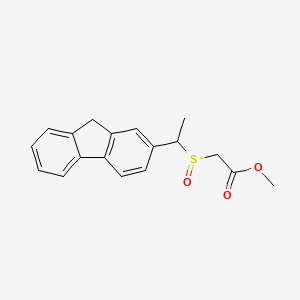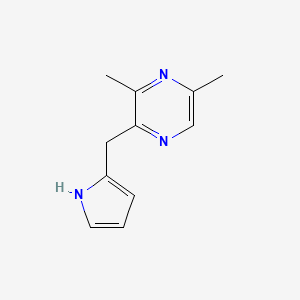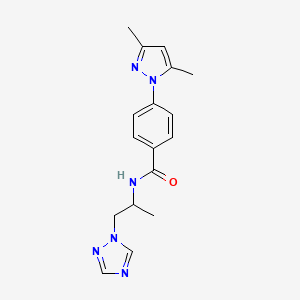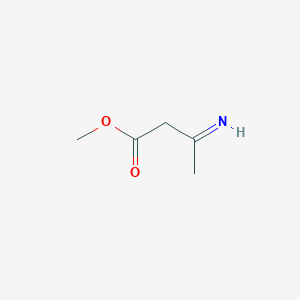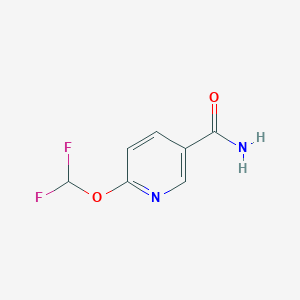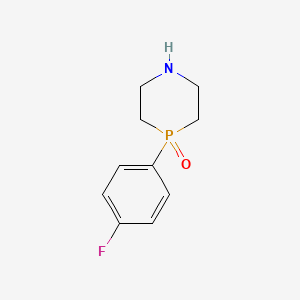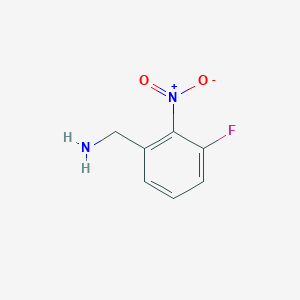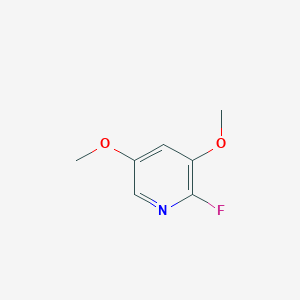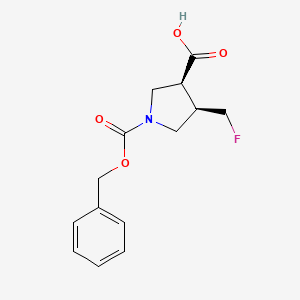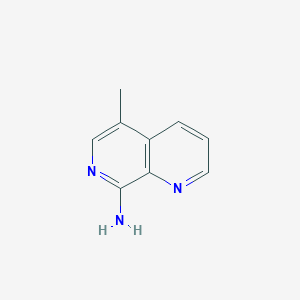
(S)-(2-(1-aminoethyl)phenyl)(4-bromophenyl)methanonehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-(2-(1-aminoethyl)phenyl)(4-bromophenyl)methanonehydrochloride is a chiral compound with potential applications in various fields of scientific research. This compound features a phenyl group substituted with an aminoethyl group and a bromophenyl group, making it a versatile molecule for chemical reactions and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-(1-aminoethyl)phenyl)(4-bromophenyl)methanonehydrochloride typically involves a multi-step process. One common method starts with the preparation of the intermediate (S)-(2-(1-aminoethyl)phenyl)(4-bromophenyl)methanone, which is then converted to the hydrochloride salt. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing automated systems for precise control of reaction parameters.
化学反応の分析
Types of Reactions
(S)-(2-(1-aminoethyl)phenyl)(4-bromophenyl)methanonehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, thiols, alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group can yield imines, while reduction of the carbonyl group can produce alcohols.
科学的研究の応用
(S)-(2-(1-aminoethyl)phenyl)(4-bromophenyl)methanonehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-(2-(1-aminoethyl)phenyl)(4-bromophenyl)methanonehydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
®-(2-(1-aminoethyl)phenyl)(4-bromophenyl)methanonehydrochloride: The enantiomer of the compound, with different biological activity.
(S)-(2-(1-aminoethyl)phenyl)(4-chlorophenyl)methanonehydrochloride: A similar compound with a chlorine atom instead of bromine, which may have different reactivity and biological effects.
Uniqueness
(S)-(2-(1-aminoethyl)phenyl)(4-bromophenyl)methanonehydrochloride is unique due to its specific substitution pattern and chiral nature, which can result in distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C15H14BrNO |
|---|---|
分子量 |
304.18 g/mol |
IUPAC名 |
[2-[(1S)-1-aminoethyl]phenyl]-(4-bromophenyl)methanone |
InChI |
InChI=1S/C15H14BrNO/c1-10(17)13-4-2-3-5-14(13)15(18)11-6-8-12(16)9-7-11/h2-10H,17H2,1H3/t10-/m0/s1 |
InChIキー |
SUYFYFAONIGTQJ-JTQLQIEISA-N |
異性体SMILES |
C[C@@H](C1=CC=CC=C1C(=O)C2=CC=C(C=C2)Br)N |
正規SMILES |
CC(C1=CC=CC=C1C(=O)C2=CC=C(C=C2)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


